molecular formula C10H13ClN2O2 B3365007 4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS No. 1191454-46-2

4-chloro-5-(cyclopentylmethoxy)pyridazin-3(2H)-one

Cat. No. B3365007
Key on ui cas rn: 1191454-46-2
M. Wt: 228.67 g/mol
InChI Key: XTKVQXIAVCHJNQ-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A solution of 4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (1.63 g, 5.21 mmol) in methanol (10 mL, 0.52M) was treated with a 6N aqueous hydrochloric acid solution (4.4 mL). The reaction solution was heated to 110° C., where it stirred for 2.5 h and was then allowed to cool to 25° C. The reaction was then diluted with water (100 mL) and brought to basic pH with a 4N aqueous sodium hydroxide solution. This solution was extracted with methylene chloride (1×100 mL). The aqueous layer was then acidified with a 3N aqueous hydrochloric acid solution. The resulting white precipitate was collected by filtration, washed with water, and dried in vacuo to afford 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one (1.06 mg, 89%) as a white solid; ES+-HRMS m/e calcd for C10H13N2O2Cl [M+H+] 229.0739, found 229.0738. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.26-1.40 (m, 2H), 1.47-1.68 (m, 4H), 1.70-1.82 (m, 2H), 2.22-2.38 (m, 1H), 4.22 (d, J=6.8 Hz, 2H), 8.19 (s, 1H), 13.28 (brs, 1H).
Name
4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:21])[N:4](C2CCCCO2)[N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl.[OH-].[Na+]>CO.O>[Cl:1][C:2]1[C:3](=[O:21])[NH:4][N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
4-chloro-5-cyclopentylmethoxy-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
1.63 g
Type
reactant
Smiles
ClC=1C(N(N=CC1OCC1CCCC1)C1OCCCC1)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
where it stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with methylene chloride (1×100 mL)
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC=1C(NN=CC1OCC1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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